molecular formula C5H8 B14431894 1,3-Dimethylcyclopropene CAS No. 82190-83-8

1,3-Dimethylcyclopropene

Cat. No.: B14431894
CAS No.: 82190-83-8
M. Wt: 68.12 g/mol
InChI Key: SSFOZRFKIOXSEL-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclopropene (CAS 82190-83-8) is a highly strained, low molecular weight hydrocarbon with the formula C5H8, valued in research for its unique reactivity and chiral properties . It is recognized as one isomer of the smallest chiral hydrocarbon, making it a compound of significant fundamental interest in stereochemistry and synthetic methodology development . The core research value of this compound lies in its highly strained three-membered ring containing a carbon-carbon double bond. This ring strain, a characteristic of the cyclopropene scaffold, drives its remarkable reactivity, making it a valuable platform or intermediate in modern organic synthesis . It readily undergoes various transformations, including cycloadditions and rearrangements, often under mild conditions due to the release of strain energy . For instance, thermal studies show that this compound undergoes isomerization, which can lead to products like conjugated dienes, demonstrating its utility in reaction mechanism studies . Key Research Applications: Organic Synthesis & Methodology: Serves as a key intermediate in transition-metal-catalyzed reactions, cyclization processes, and the construction of complex molecular architectures . Chiral Chemistry Studies: Its status as a small chiral alkene makes it a subject for studying asymmetric synthesis and fundamental chemical properties . Mechanistic Studies: Used to investigate thermal isomerization pathways, including vinylidene intermediates and 1,4-hydrogen shifts . Handling and Regulatory Information: This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. The compound should be handled by qualified professionals in a well-equipped laboratory, adhering to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82190-83-8

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

IUPAC Name

1,3-dimethylcyclopropene

InChI

InChI=1S/C5H8/c1-4-3-5(4)2/h3-4H,1-2H3

InChI Key

SSFOZRFKIOXSEL-UHFFFAOYSA-N

Canonical SMILES

CC1C=C1C

Origin of Product

United States

Synthetic Methodologies for 1,3 Dimethylcyclopropene and Derivatives

Established Synthetic Pathways for 1,3-Dimethylcyclopropene

Several classical methods have been developed for the synthesis of cyclopropene (B1174273) derivatives, which are also applicable to this compound. sci-hub.se These primary routes include the addition of carbenes or carbenoids to alkynes, elimination reactions from cyclopropane (B1198618) precursors, and cycloisomerization reactions.

Carbene/Carbenoid Additions to Alkynes

The [2+1] cycloaddition of a carbene or a carbenoid to an alkyne is a fundamental and widely utilized method for constructing the cyclopropene ring. sci-hub.se This approach involves the reaction of a species containing a divalent carbon atom (a carbene) or its metal-associated equivalent (a carbenoid) with the triple bond of an alkyne.

For the synthesis of this compound, this would conceptually involve the reaction of 2-butyne (B1218202) with a methylene (B1212753) carbene (CH2:). The carbene adds across the π-bond of the alkyne to form the three-membered ring.

Diazo compounds, such as diazomethane, are common precursors for the generation of carbenes, often facilitated by transition metal catalysts or photolysis. ethz.chrsc.org For instance, copper-catalyzed decomposition of ethyl diazoacetate is a well-established method for generating a carbene for cyclopropanation reactions. ethz.ch Similarly, halogenated carbenes, like dichlorocarbene (B158193) (Cl2C), can be generated from haloforms and used to produce halogenated cyclopropene derivatives. libretexts.orglibretexts.org Carbenoids, such as the (iodomethyl)zinc iodide used in the Simmons-Smith reaction, offer an alternative that often provides greater stereospecificity. libretexts.orglibretexts.org

A general representation of this reaction is the addition of a carbene to an alkene to form a cyclopropane, which is analogous to the addition to an alkyne to form a cyclopropene. The stereochemistry of the starting alkene is typically retained in the cyclopropane product, a characteristic that is also relevant in stereoselective cyclopropenation of alkynes. libretexts.orglibretexts.org

Elimination Reactions from Cyclopropane Precursors

Another classical and effective strategy for synthesizing cyclopropenes is through 1,2-elimination reactions starting from suitably substituted cyclopropane precursors. sci-hub.se This method involves the removal of two adjacent substituents from a cyclopropane ring to introduce a double bond, thereby forming the cyclopropene.

A typical pathway involves the dehydrohalogenation of a monohalocyclopropane or the dehalogenation of a dihalocyclopropane. For example, a 1-bromo-2,3-dimethylcyclopropane (B12310125) could be treated with a strong base, such as potassium tert-butoxide (t-BuOK), to induce the elimination of hydrogen bromide and form 1,2-dimethylcyclopropene. sci-hub.se Similarly, treatment of 1,1-dibromo-2,3-dimethylcyclopropane with an appropriate reducing agent could yield the target cyclopropene.

Cycloisomerization Approaches

Cycloisomerization reactions represent a more modern and often atom-economical approach to cyclopropene synthesis. sci-hub.se These reactions involve the intramolecular rearrangement of an acyclic precursor to form the cyclic cyclopropene structure. A key intermediate in some of these pathways is a vinylcarbene species, which can undergo cyclization to form the cyclopropene ring. sci-hub.se

Transition metal catalysts, including those based on rhodium, palladium, and gold, are frequently employed to facilitate these transformations. ethz.chdicp.ac.cnrsc.org For instance, rhodium(II) catalysts have been shown to be effective in the cycloisomerization of diynes. dicp.ac.cn While not directly forming this compound, these methodologies showcase the power of transition metal catalysis to construct complex cyclic systems from linear precursors.

In one of the earliest examples of a related transformation, Ohloff and coworkers observed the formation of a cyclopropane as a minor byproduct from the zinc chloride-mediated conversion of a propargylic acetate, hinting at the potential for cyclization pathways. ethz.chsci-hub.se More recently, palladium-catalyzed divergent cycloisomerization of 1,6-enynes has been developed, demonstrating how the choice of catalyst and substrate functional groups can control the reaction pathway to yield various cyclic products. rsc.org

Enantioselective Synthesis of Chiral this compound Isomers

The synthesis of specific enantiomers of chiral molecules is a significant area of organic chemistry, driven by the different biological activities often exhibited by enantiomeric pairs. univpancasila.ac.idmdpi.com this compound is a chiral molecule, and methods to produce it in an enantiomerically pure form are of considerable interest. The two main strategies to achieve this are the resolution of a racemic mixture and asymmetric synthesis. york.ac.uk

Resolution of Racemic Intermediates in this compound Synthesis

Classical resolution is a well-established technique for separating enantiomers from a racemic mixture. york.ac.ukrsc.org This method typically involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. google.com Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. google.com After separation, the resolving agent is removed to yield the individual enantiomers of the target compound.

In the context of this compound synthesis, a racemic intermediate along the synthetic pathway could be resolved. For instance, a chiral carboxylic acid precursor could be reacted with a chiral amine to form diastereomeric salts, which could then be separated. A patent describes a process for resolving a racemic lactone of cis-2,2-dimethyl-3-(dihydroxymethyl)-cyclopropane-1-carboxylic acid by reacting it with an optical isomer of menthol (B31143) and separating the resulting diastereomers by chromatography. google.com Although this specific example does not directly yield this compound, it illustrates the principle of resolving a cyclopropane-containing intermediate which could then be converted to the desired chiral cyclopropene.

The main drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled. rsc.org

Asymmetric Approaches Utilizing Chiral Auxiliaries or Catalysts

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral product, avoiding the need for resolution and the inherent 50% yield limitation. univpancasila.ac.id This is achieved by using chiral auxiliaries, chiral reagents, or chiral catalysts to control the stereochemical outcome of the reaction. york.ac.uksigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. york.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk For example, the Evans oxazolidinone auxiliaries are widely used to direct asymmetric alkylation reactions. york.ac.uk In the synthesis of a chiral cyclopropane derivative, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselectivity of the cyclopropanation step.

Chiral Catalysts: The use of chiral catalysts is a highly efficient method for asymmetric synthesis, as a small amount of the catalyst can generate a large quantity of the enantiomerically enriched product. sigmaaldrich.com Chiral Lewis acids and transition metal complexes with chiral ligands are common types of asymmetric catalysts. univpancasila.ac.idsigmaaldrich.com For instance, chiral oxazaborolidinium ions (COBIs) have been shown to be effective catalysts for various asymmetric transformations, including cyclopropanations. sigmaaldrich.com Rhodium complexes with chiral ligands are also used for enantioselective cyclopropanation reactions involving diazo compounds. rsc.org The development of asymmetric catalysis has been a major focus in organic synthesis, enabling the creation of complex chiral molecules with high enantioselectivity. univpancasila.ac.id

A study by Genet and coworkers reported the preparation of substituted vinylcyclopropanes using a palladium catalyst with a chiral diphosphine ligand (dppe), demonstrating the use of chiral transition metal catalysts in cyclopropane synthesis. marquette.edu Such catalytic systems could be adapted for the asymmetric synthesis of this compound derivatives.

Synthesis of Substituted this compound Derivatives

The introduction of various functional groups onto the this compound scaffold has been achieved through several synthetic strategies. These methods primarily involve the transformation of corresponding substituted cyclopropane precursors or the functionalization of a cyclopropenyl anion intermediate.

Halogenated this compound Derivatives

The synthesis of halogenated 1,3-dimethylcyclopropenes typically proceeds through the dehydrohalogenation or 1,2-dehalogenation of polyhalogenated dimethylcyclopropane precursors. A key method involves the reaction of 1,1,2-trihalocyclopropanes with organolithium reagents like methyllithium (B1224462). researchgate.netcore.ac.uk This reaction promotes a metal-halogen exchange followed by an elimination of a second halogen atom to form the cyclopropene double bond. core.ac.uk

For instance, the treatment of 1,1,2-trihalo-3,3-dimethylcyclopropanes with methyllithium at low temperatures results in a 1,2-dehalogenation, yielding the corresponding 1-halo-3,3-dimethylcyclopropene. researchgate.net While this specific example pertains to the 3,3-dimethyl isomer, the underlying principle of 1,2-dehalogenation is a general route to halocyclopropenes. researchgate.netcore.ac.uk Another approach involves the base-promoted elimination of hydrogen bromide from a gem-dibromocyclopropane, which is understood to proceed via a bromocyclopropene intermediate. uq.edu.au This suggests that dehydrohalogenation of a suitable 1,1-dihalo-2,3-dimethylcyclopropane could serve as a viable pathway.

A study by Baird and Nethercott demonstrated that the reaction of various 1,1,2-trihalocyclopropanes with methyllithium can lead to the formation of 1-halocyclopropenes. researchgate.net The success of this reaction is dependent on the substitution pattern and the specific halogens involved. Similarly, research on the ring-opening of 1,1,2-tribromocyclopropanes has shown that metal-halogen exchange with methyllithium at -78 °C can generate 1-bromocyclopropenes through a 1,2-debromination pathway. core.ac.uk

PrecursorReagentProductReference
1,1,2-Trihalo-3,3-dimethylcyclopropaneMethyllithium1-Halo-3,3-dimethylcyclopropene researchgate.net
1,1,2-Tribromocyclopropane derivativesMethyllithium1-Bromocyclopropene derivatives core.ac.uk
gem-Dibromocyclopropane derivativesNucleophilic Base (e.g., alkoxide)Bromocyclopropene intermediate uq.edu.au

Table 1. Representative Methods for the Synthesis of Halogenated Cyclopropenes.

Silylated and Germylated this compound Derivatives

The introduction of silicon and germanium moieties onto the this compound ring is effectively achieved by trapping a 1-lithio-1,3-dimethylcyclopropene intermediate with appropriate silyl (B83357) or germyl (B1233479) halides. thieme-connect.dersc.org This organometallic intermediate is a powerful synthon for creating C-Si and C-Ge bonds at the C1 position of the cyclopropene ring.

The key precursor, 1-lithio-1,3-dimethylcyclopropene, can be generated in optically active form starting from tiglic acid over a five-step sequence. rsc.org This lithiated species can then be intercepted by various electrophiles. A general and widely applicable method for generating such lithiocyclopropenes involves the reaction of a 1,1,2-trihalocyclopropane with two equivalents of an alkyllithium reagent. The first equivalent performs a dehydrohalogenation to a 1-halocyclopropene, and the second equivalent carries out a lithium-halogen exchange to produce the 1-lithiocyclopropene. thieme-connect.de

This lithiated intermediate is then quenched with an electrophile, such as a trialkylsilyl halide (e.g., trimethylsilyl (B98337) chloride, Me₃SiCl), to furnish the corresponding 1-silyl-1,3-dimethylcyclopropene. thieme-connect.de While specific examples for germylation of the 1,3-dimethyl derivative are less commonly detailed, the same methodology is expected to apply, using germyl halides (e.g., Me₃GeCl) as the electrophile. The synthesis of cyclopropyl (B3062369) silyl ketones from silylcyclopropyl bromides has also been reported, proceeding through a carbanion intermediate. researchgate.net

Lithiated IntermediateElectrophileProduct ClassReference
1-LithiocyclopropeneTrialkylsilyl halide (R₃SiX)1-Silylcyclopropene thieme-connect.de
1-LithiocyclopropeneTrialkylgermyl halide (R₃GeX)1-Germylcyclopropene thieme-connect.de (by analogy)
(R)-1-Lithio-1,3-dimethylcyclopropeneElectrophile (e.g., R₃SiX)Optically active 1-Silyl-1,3-dimethylcyclopropene rsc.org

Table 2. Synthesis of Silylated and Germylated Cyclopropenes via Lithiated Intermediates.

Other Functionalized this compound Derivatives

Beyond halogenation and the introduction of Group 14 elements, a variety of other functional groups can be installed on the this compound core. The primary route for these transformations again relies on the generation and subsequent electrophilic trapping of 1-lithio-1,3-dimethylcyclopropene. thieme-connect.dersc.org

The versatility of this lithiated intermediate allows for the synthesis of a range of functionalized derivatives. For example, quenching the 1-lithiocyclopropene with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding this compound-1-carboxylic acid. thieme-connect.de Reaction with aldehydes or ketones provides access to 1-(1-hydroxyalkyl)-1,3-dimethylcyclopropenes, and interception with epoxides leads to 1-(2-hydroxyalkyl) derivatives. thieme-connect.de

The synthesis of optically active (R)-1,3-dimethylcyclopropene itself was achieved by trapping the lithiated intermediate with a proton source. rsc.org This highlights the utility of the intermediate in preparing not only functionalized derivatives but also the parent chiral hydrocarbon. These reactions demonstrate a powerful and modular approach to a diverse set of functionalized 1,3-dimethylcyclopropenes, where the desired functionality is determined by the choice of the electrophile used to trap the common lithiated precursor.

Lithiated IntermediateElectrophileResulting Functional GroupProduct ExampleReference
1-LithiocyclopropeneCarbon Dioxide (CO₂)Carboxylic AcidCyclopropene-1-carboxylic acid thieme-connect.de
1-LithiocyclopropeneKetone (R₂C=O)Tertiary Alcohol1-(1-Hydroxyalkyl)cyclopropene thieme-connect.de
1-LithiocyclopropeneEpoxidePrimary/Secondary Alcohol1-(2-Hydroxyalkyl)cyclopropene thieme-connect.de
(R)-1-Lithio-1,3-dimethylcyclopropeneH₂OHydrogen(R)-1,3-Dimethylcyclopropene rsc.org

Table 3. Synthesis of Various Functionalized Cyclopropenes.

Reactivity and Reaction Mechanisms of 1,3 Dimethylcyclopropene

Cycloaddition Reactions Involving 1,3-Dimethylcyclopropene

Cycloaddition reactions are a cornerstone of organic synthesis, allowing for the construction of cyclic molecules with high efficiency and stereocontrol. Due to its significant ring strain, this compound is a highly reactive dienophile and dipolarophile, readily participating in various cycloaddition reactions. escholarship.org

[2+1] cycloaddition reactions involve the addition of a carbene or carbene equivalent to a double bond to form a cyclopropane (B1198618) ring. In the case of this compound, this reaction leads to the formation of highly strained bicyclo[1.1.0]butane derivatives. bohrium.comnih.govrsc.org These reactions are valuable for synthesizing complex polycyclic systems. bohrium.com

The reaction of this compound with carbenes, often generated from diazo compounds or dihalomethanes, yields 1,3-dimethylbicyclo[1.1.0]butane. The high strain energy of bicyclo[1.1.0]butanes makes them useful intermediates for further synthetic transformations. nih.gov For instance, they can undergo ring-opening reactions with various reagents to produce substituted cyclobutanes and cyclobutenes. nih.gov

Table 1: Examples of [2+1] Cycloaddition Reactions

Reactant 1 Reactant 2 (Carbene Source) Product Reference
This compound Dichlorocarbene (B158193) (:CCl₂) 1,3-Dimethyl-2,2-dichlorobicyclo[1.1.0]butane pitt.edu
This compound Simmons-Smith Reagent (ICH₂ZnI) 1,3-Dimethylbicyclo[1.1.0]butane pitt.edu

1,3-Dipolar cycloadditions are powerful pericyclic reactions that involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. organic-chemistry.orgnih.govwikipedia.org this compound, with its strained double bond, serves as an excellent dipolarophile in these reactions. chim.itnih.gov

Nitrile imines are reactive 1,3-dipoles that readily undergo cycloaddition with this compound. chim.itresearchgate.net These reactions typically lead to the formation of pyrazole (B372694) derivatives. chim.it For example, the reaction of C-phenyl-N-methylnitrile imine with this compound yields a bicyclic pyrazoline intermediate, which can then rearrange to a more stable pyrazole. nih.gov Computational studies have shown that while 1,3-disubstituted cyclopropenes react rapidly with tetrazines, 3,3-disubstituted cyclopropenes, like 3,3-dimethylcyclopropene, show a preference for reacting with nitrile imines. nih.govnih.gov

The reaction of this compound with organic azides is another example of a 1,3-dipolar cycloaddition. chim.it This reaction initially forms a highly unstable triazoline adduct, which rapidly undergoes rearrangement. chim.it The initially formed cycloadduct can undergo a reverse 1,3-dipolar addition to yield a diazo compound, which may then react with another molecule of the cyclopropene (B1174273). chim.it For example, the reaction with phenyl azide (B81097) leads to the formation of a 2:1 adduct where the larger substituent is in the less sterically hindered exo position. chim.it The reactivity of cyclopropenes with azides has been explored for their potential use in bioorthogonal chemistry for cellular labeling. chim.it

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes is a cornerstone of bioorthogonal chemistry. d-nb.infogoogle.com this compound exhibits high reactivity towards tetrazines. chim.itresearchgate.net Specifically, 1,3-disubstituted cyclopropenes, including this compound, react rapidly and selectively with tetrazines. nih.govnih.gov For instance, the reaction of this compound with 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine (B13136165) proceeds quickly to form a dihydropyridazine (B8628806) derivative, which then rapidly eliminates nitrogen gas to yield a substituted pyridazine. researchgate.netsci-hub.st This high reactivity makes the tetrazine-cyclopropene ligation a powerful tool for various applications, including in vivo imaging. chim.it

Table 2: Reactivity of this compound with Tetrazines

Tetrazine Product Type Reaction Conditions Reference
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine Pyridazine derivative Room temperature researchgate.net
3,6-Di-2-pyridyl-s-tetrazine Dihydropyridazine Room temperature google.com

1,3-Dipolar cycloadditions of this compound provide a versatile and efficient route to a wide array of heterocyclic systems. chim.itrsc.org The initial cycloadducts, often containing a strained bicyclic framework, can undergo various rearrangements to yield more stable aromatic or partially saturated heterocycles. chim.it

The reaction with diazoalkanes, for instance, leads to the formation of pyrazolines, which can then be converted to pyrazoles. chim.itrsc.orgorganic-chemistry.orgbeilstein-journals.orgmdpi.com Similarly, reactions with nitrile oxides produce isoxazoline (B3343090) derivatives. rsc.org The strain in the initial adducts often drives subsequent transformations, leading to a diverse range of molecular architectures. chim.it

Diels-Alder Reactions

Due to its significant ring strain, this compound, like other cyclopropenes, is a highly reactive dienophile in Diels-Alder reactions. researchgate.net This [4+2] cycloaddition reaction involves the interaction of the cyclopropene (the 2π component) with a conjugated diene (the 4π component) to form a bicyclic adduct. wikipedia.org The reactivity and stereoselectivity of these reactions are influenced by the substituents on both the cyclopropene and the diene.

For instance, the Diels-Alder reactions of cyclopropenyl ketones with various dienes have been studied. With 1,3-diphenylisobenzofuran, these reactions typically yield exo adducts in high yields. researchgate.net In contrast, reactions with cyclopentadiene (B3395910) exclusively produce endo adducts, though in more moderate yields. researchgate.net The reaction with furan (B31954) is generally less successful, although some derivatives with aromatic side chains have been shown to form mixtures of exo and endo adducts in moderate yields. researchgate.net

The stereospecificity of the Diels-Alder reaction with cyclopropenes has been demonstrated. For example, the reaction of 1(E)-deuteriobutadiene with cyclopropene at 0°C yields 2-endo-deuteriobicyclo[4.1.0]hept-3-ene, while the corresponding reaction with 1-(Z)-deuteriobutadiene produces the 2-exo-deuterio bicyclic product. researchgate.net This high degree of stereospecificity suggests a transition state where the diene and cyclopropene have a favored endo orientation. researchgate.net

The use of density functional theory (DFT) has provided insights into the reactivity and selectivity of these reactions. Calculations of activation energies for the reaction of 2-methyl-3-propionylcycloprop-2-ene carboxylic acid methyl ester with cyclohexa-1,3-diene derivatives and furan indicate a preference for the endo pathways, which aligns with the experimentally observed stereochemistry of the resulting cycloadducts. researchgate.net

DieneProduct StereochemistryYieldReference
1,3-Diphenylisobenzofuranexo adductsHigh researchgate.net
Cyclopentadieneendo adductsModerate researchgate.net
Furan (with specific derivatives)Mixture of exo and endo adductsModerate researchgate.net
1(E)-Deuteriobutadiene2-endo-deuteriobicyclo[4.1.0]hept-3-ene- researchgate.net
1-(Z)-Deuteriobutadiene2-exo-deuteriobicyclo[4.1.0]hept-3-ene- researchgate.net

Photochemical Cycloadditions of this compound and Derivatives

The photochemical behavior of cyclopropenes, including this compound and its derivatives, often involves cycloaddition reactions. These reactions can be initiated by the absorption of ultraviolet light, leading to the formation of excited states that can undergo various transformations.

One notable reaction is the photochemical [2+2] cycloaddition, which can lead to the formation of cyclobutane (B1203170) derivatives. nih.gov These reactions are valuable in organic synthesis for constructing complex molecular scaffolds. nih.gov The inherent strain in the resulting cyclobutane ring makes it a versatile intermediate for further chemical modifications. nih.gov

The photochemistry of 1-phenyl-2-carbomethoxy-3,3-dimethylcyclopropene has been investigated, highlighting the role of cycloaddition reactions in the chemistry of strained ring systems. acs.orglookchem.com Similarly, the photochemical synthesis of various dialkyl 3,3-dialkylcyclopropene-1,2-dicarboxylates has been achieved from pyrazole precursors through a process involving 1,3-dipolar cycloaddition followed by photochemical decomposition with the extrusion of nitrogen. researchgate.net

The far-ultraviolet (far-UV) photolysis of alkylcyclopropenes, such as 1,3,3-trimethylcyclopropene (B15402495), in solution leads to the formation of various products, including those derived from cycloaddition reactions with the solvent. grafiati.comgrafiati.com For example, photolysis in 1-hexene (B165129) solution can yield products resulting from the trapping of intermediate species by the alkene. grafiati.com

Reactant(s)Reaction TypeKey Intermediates/ProductsReference
Alkene + Alkene (photochemically excited)[2+2] PhotocycloadditionCyclobutane derivatives nih.gov
Pyrazole derivatives (photolysis)1,3-Dipolar cycloaddition followed by N2 extrusionCyclopropene-1,2-dicarboxylates researchgate.net
1,3,3-Trimethylcyclopropene in 1-hexene (far-UV)Photochemical cycloadditionSolvent adducts grafiati.com

Thermal Rearrangements and Isomerization Pathways of this compound

Isomerization to Allenes and Alkynes

The thermal rearrangement of cyclopropenes, including this compound, is a well-studied process that can lead to the formation of various isomeric products, primarily allenes and alkynes. psu.edu The high ring strain of the cyclopropene ring provides a strong thermodynamic driving force for these isomerization reactions. psu.edu

For example, the pyrolysis of 1,2-dimethylcyclopropene has been shown to yield isoprene (B109036) as the sole product. researchgate.net In the case of 3,3-dimethylcyclopropene, thermal rearrangement leads to a mixture of products, with 3-methyl-1-butyne (B31179) being the major component (86.2%), along with 1-methyl-1,3-butadiene (12.9%) and 3-methyl-1,2-butadiene (B1215419) (0.9%). caltech.edu The reaction of the unsaturated dinuclear complex [Mo2(CO)4(η-C5H5)2] with 3,3-dimethylcyclopropene results in ring opening and subsequent thermal rearrangement in refluxing toluene-hexane to form an alkyne complex, [Mo2(µ-PriC2H)(CO)4(η-C5H5)2], and an isoprene complex, [Mo2{CH2CHC(Me)CH2}(CO)2(η-C5H5)2]. rsc.org

The rearrangement of alkylallenes to 1,3-dienes is also a related and synthetically useful transformation. encyclopedia.pubmdpi.com This process can be viewed as a formal 1,3-hydrogen migratory process and is driven by the increased thermodynamic stability of the conjugated diene product. encyclopedia.pub

Starting MaterialProduct(s)ConditionsReference
1,2-DimethylcyclopropeneIsoprene260–300 °C researchgate.net
3,3-Dimethylcyclopropene3-Methyl-1-butyne (86.2%), 1-Methyl-1,3-butadiene (12.9%), 3-Methyl-1,2-butadiene (0.9%)608 to 668°K caltech.edu
[Mo2(CO)4(η-C5H5)2] + 3,3-DimethylcyclopropeneAlkyne and isoprene complexesRefluxing toluene-hexane rsc.org

Mechanisms of Thermal Rearrangement

The thermal rearrangements of cyclopropenes are believed to proceed through various mechanistic pathways involving reactive intermediates such as diradicals, vinylcarbenes, and vinylidenes. psu.edu The specific pathway and the resulting product distribution are highly dependent on the substitution pattern of the cyclopropene ring. psu.edu

One proposed mechanism involves the initial cleavage of a C-C bond in the cyclopropene ring to form a vinylcarbene intermediate. caltech.edu This intermediate can then undergo further rearrangements, such as a grafiati.comgrafiati.com-hydrogen shift, to yield the final allene (B1206475) or alkyne products. grafiati.com For the isomerization of 1-methylcyclopropene, it has been proposed that two different intermediates, a planar vinylcarbene and a 90° rotamer (diradical), are involved. caltech.edu

Theoretical studies, including ab initio and DFT calculations, have been employed to investigate the potential energy surfaces of these rearrangements. researchgate.net For the isomerization of [1.1.1]propellane to dimethylenecyclopropane, calculations suggest an asynchronous reaction path where two side bonds of the propellane ring break sequentially. researchgate.net

The study of the thermal rearrangements of C3H3D isomers has provided evidence for the role of cyclopropene as an intermediate in the allene to propyne (B1212725) isomerization. acs.org The interconversion of these isomers can be explained by invoking cyclopropene intermediates, highlighting the complex nature of these reaction mechanisms.

Photochemical Transformations of this compound and Related Compounds

Far-Ultraviolet Photochemistry of Alkylcyclopropenes

The photochemistry of alkylcyclopropenes, such as 1,3,3-trimethylcyclopropene and 1-tert-butyl-3,3-dimethylcyclopropene, has been investigated using far-ultraviolet (185–228 nm) light. grafiati.comgrafiati.com Direct photolysis of these compounds in solution leads to the formation of allene, alkyne, and 1,3-diene derivatives. grafiati.comgrafiati.com

The primary photochemical process is believed to be the cleavage of a cyclopropene ring bond to form a vinylcarbene intermediate. grafiati.comgrafiati.com The subsequent reactions of this intermediate determine the final product distribution. Products derived from the cleavage of the most substituted (C1—C3) cyclopropene bond are generally favored, accounting for 60–80% of the product mixture. grafiati.com

Interestingly, studies involving 1,3,3-trimethylcyclopropene-1-13C have suggested the existence of a second pathway for the formation of alkyne products that competes with or excludes the vinylcarbene grafiati.comgrafiati.com-hydrogen migration pathway. grafiati.com The data are consistent with the intermediacy of a vinylidene species, formed through a grafiati.comgrafiati.com-hydrogen migration and ring-opening process. grafiati.com However, attempts to chemically trap this proposed vinylidene intermediate with methanol (B129727) or alkenes have been unsuccessful. grafiati.com

The use of far-UVC light, such as that from KrCl* excilamps emitting at 222 nm, has been shown to enhance the direct photolysis of various organic micropollutants. nih.gov This enhanced photolysis is attributed to either strong light absorbance at this wavelength or a significantly higher quantum yield. nih.gov While not specifically studying this compound, this research indicates the potential for far-UVC light to drive unique photochemical transformations in related unsaturated systems.

CompoundWavelengthKey IntermediatesMajor ProductsReference
1,3,3-Trimethylcyclopropene185–228 nmVinylcarbene, VinylideneAllenes, Alkynes, 1,3-Dienes grafiati.comgrafiati.com
1-tert-Butyl-3,3-dimethylcyclopropene185–228 nmVinylcarbeneAllenes, Alkynes, 1,3-Dienes grafiati.comgrafiati.com

Sensitized Photoreactions

Sensitized photoreactions provide a pathway for the formation of this compound from other cyclic compounds. A notable example is the sensitized photoreaction of 2,4-dimethylfuran (B1205762), which yields this compound as the primary product. netsci-journal.com This reaction is accompanied by the formation of other isomers and byproducts, including isoprene, cis- and trans-1,3-pentadiene, and 2-pentyne. netsci-journal.com The process highlights a selective ring contraction mechanism under photochemical conditions. netsci-journal.com The photochemistry of related cyclopropene derivatives is often linked to the formation of vinylmethylene intermediates, which dictate the subsequent reaction pathways. cdnsciencepub.com

Photoisomerization Mechanisms

The photoisomerization of cyclopropenes is a complex process governed by the interactions of electronic excited states. Theoretical studies on close analogs like 1,3,3-trimethylcyclopropene provide significant insight into these mechanisms. acs.orgnih.gov The proposed pathway for photoisomerization involves several key steps, starting from the excitation of the reactant to the Franck-Condon region. nih.gov The molecule then proceeds through a local minimum on the excited-state potential energy surface, passes through a transition state, and reaches a conical intersection. acs.orgnih.gov This conical intersection plays a critical role in such photorearrangements, facilitating a non-radiative transition back to the electronic ground state. nih.gov From the conical intersection, the molecule moves to a local intermediate on the ground state surface and traverses another transition state to form the final photoproduct. acs.orgnih.gov This multi-step mechanism, supported by theoretical calculations, provides a robust explanation for the observed experimental outcomes of cyclopropene photoisomerizations. nih.gov

Polymerization Studies of this compound

The high ring strain of approximately 54 kcal/mol makes cyclopropenes, including this compound, excellent monomers for polymerization reactions, particularly through ring-opening mechanisms. acs.orgresearchgate.net

Ring-Opening Metathesis Polymerization (ROMP) of Cyclopropenes

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for converting highly strained cyclic olefins into polymers. acs.org For cyclopropenes, this process is often irreversible and can be catalyzed by various transition metal alkylidene complexes. acs.orgresearchgate.net

Computational studies on 3,3-dimethylcyclopropene (a close isomer of this compound) using a tungsten alkylidene catalyst have detailed the metathesis mechanism. researchgate.net The reaction proceeds in two main steps: an initial [2+2] cycloaddition between the cyclopropene double bond and the metal-carbene, followed by a cycloreversion (ring-opening) step. researchgate.net The ring-opening is typically the rate-determining step for tungsten catalysts. researchgate.net

A variety of catalysts have been employed for the ROMP of substituted cyclopropenes, each offering different levels of control and leading to polymers with distinct properties.

Catalyst TypeMonomer ExampleKey Findings & Polymer CharacteristicsCitations
Tungsten Alkylidene 3,3-DimethylcyclopropeneROM proceeds via cycloaddition and ring-opening; ring-opening is the rate-determining step. researchgate.net
Molybdenum Initiators 3-Methyl-3-phenylcyclopropeneProduces polymers with high yields (94-97%) and controlled molecular weights. researchgate.net
Grubbs 1st Gen. Catalyst Substituted CyclopropeneCan differentiate between E- and Z-double bonds in intermediates, leading to stereospecific poly(methylene-E-vinylene). acs.org
Grubbs 2nd Gen. Catalyst Substituted CyclopropeneCan lead to the formation of cyclic polymers as the sole polymeric product. acs.org
Grubbs 3rd Gen. Catalyst 1,2-Disubstituted CyclopropenesAllows for the synthesis of polymers with controllable molecular weights and low dispersities, as well as block copolymers. rsc.org
Hydrazonium Initiators 3-Methyl-3-phenylcyclopropeneA metal-free ROMP method that generates short-chain polyolefins with efficiency comparable to Grubbs' 2nd generation catalyst. researchgate.netnih.gov

The substituents on the cyclopropene ring play a crucial role in tuning the reactivity, with even simple swaps of alkyl to aryl groups capable of switching the reaction from living polymerization to selective single-addition or alternating ROMP. osti.gov

Metal-Catalyzed Polymerization and Cyclodimerization Processes

Beyond ROMP, cyclopropenes undergo other forms of metal-catalyzed polymerization and cyclodimerization.

Vinyl Addition Polymerization: Palladium complexes have been successfully used to catalyze the vinyl addition polymerization of cyclopropenes. dicp.ac.cnnih.govacs.org This method, in contrast to ROMP, results in a polymer with a saturated backbone containing intact cyclopropane rings. dicp.ac.cn For 3-methyl-3-carboxymethyl cyclopropenes, a living/controlled polymerization has been achieved using a [Pd(π-allyl)Cl]₂ catalyst with a sulfinamide bisphosphine ligand. dicp.ac.cnnih.govacs.org The living nature of this polymerization is confirmed by the linear increase of the polymer's molecular weight with monomer conversion and the ability to form block copolymers through sequential monomer addition. dicp.ac.cnnih.gov

Cyclodimerization: Nickel-based catalyst systems are particularly effective for the cyclodimerization of cyclopropenes. Studies on 3,3-dimethylcyclopropene using Ziegler-Natta type catalysts (Nickel complexes combined with organo-aluminum compounds) have shown that the reaction outcome is highly dependent on the solvent. osti.gov

In ether , highly selective cyclodimerization occurs, with yields up to 93-95%. osti.gov

In benzene , the reaction shifts to rapid polymerization via ring-opening. osti.gov

This demonstrates the critical role of the solvent and catalyst components in directing the reaction toward either dimerization or polymerization. osti.gov Similarly, palladium chloride has been shown to catalyze the cyclodimerization of 1-methylcyclopropene. acs.org

Organometallic Chemistry and Catalytic Transformations Involving this compound

The unique electronic structure and strain of the cyclopropene ring make it an intriguing ligand in organometallic chemistry.

Transition Metal Complexes of Cyclopropenes

Transition metal complexes of cyclopropenes are frequently proposed or observed as fleeting intermediates in numerous metal-catalyzed transformations. uni-saarland.denih.govacs.org The high reactivity of the strained ring often makes the isolation of stable complexes challenging.

The bonding of cyclopropenes to transition metals can be described as a hybrid between a simple π-complex and a metallabicyclobutane structure. uni-saarland.deresearchgate.net This bonding mode often deviates from the classical Dewar-Chatt-Duncanson model for olefin coordination. uni-saarland.denih.gov Studies on heavier analogs of cyclopropenes (containing silicon and germanium) complexed to nickel have revealed a bicyclo[1.1.0]metallabutane-like "butterfly" structure. uni-saarland.de

While many cyclopropene complexes are transient, stable examples have been synthesized and characterized. For instance, an osmium complex, Os(η²-3,3-diphenylcyclopropene)Cl(NO)(PPh₃)₂, has been isolated and its structure confirmed. researchgate.net In this complex, the cyclopropene ring remains intact upon coordination. However, treatment of this complex with acids like HCl induces a ring-opening of the cyclopropene, demonstrating the reactivity of the coordinated ligand. researchgate.net The ability of transition metals to activate the C-C bonds of the strained ring is a key feature of their chemistry. wikipedia.org

Metal-Catalyzed Ring Opening Reactions

The high ring strain of cyclopropenes makes them susceptible to ring-opening reactions catalyzed by various transition metals. These reactions often proceed through the formation of metallacyclobutane intermediates or metal-carbene complexes, leading to a diverse array of products. While specific studies on this compound are limited, research on closely related substituted cyclopropenes provides significant insight into these processes.

Gold(I) catalysts are particularly effective in activating cyclopropenes. beilstein-journals.org The interaction of a cationic gold(I) complex with a cyclopropene can lead to electrophilic activation and subsequent ring-opening to generate a gold-stabilized allylic cation or a gold carbene intermediate. beilstein-journals.orgnih.gov These reactive intermediates can then be trapped by a variety of nucleophiles. For instance, the gold(I)-catalyzed reaction of 3-methyl-3-nonylcyclopropene with diphenylsulfoxide results in the formation of E/Z enals, proceeding through a gold carbene intermediate. beilstein-journals.org Similarly, gold-catalyzed additions of alcohols to 3,3-disubstituted cyclopropenes can produce alkyl tert-allylic ethers with high regioselectivity. nih.gov In the absence of a trapping nucleophile, these organogold intermediates may lead to oligomerization, as has been observed with 3,3-dimethylcyclopropene. beilstein-journals.org

Palladium catalysts also facilitate the ring-opening of cyclopropenes. Ionic palladium(II) complexes with labile nitrile ligands have been shown to catalyze the polymerization of 3,3-dialkylcyclopropenes, resulting in polymers containing a significant proportion of ring-opened unsaturated repeating units. acs.org For example, the polymerization of 3,3-dimethylcyclopropene with ionic palladium tetrakis(nitrile) complexes yields polymers with approximately 50% ring-opened structures. acs.org This indicates that the palladium catalyst promotes the cleavage of the cyclopropene ring during the polymerization process. In contrast, when (η3-allyl)palladium complexes with more tightly bound bidentate ligands are used, the polymerization proceeds primarily through vinyl addition, leaving the cyclopropane ring intact. acs.org

Rhodium catalysts are also known to induce ring-opening reactions in cyclopropene derivatives. For example, Rh(I)-catalyzed intramolecular cycloadditions of cyclopropene-ynes are initiated by the cleavage of a carbon-carbon bond in the cyclopropene ring. researchgate.net Computational studies on the ring-opening of 3,3-dimethylcyclopropene via metathesis with a tungsten alkylidene catalyst show a two-step mechanism involving cycloaddition to form a metallacyclobutane, followed by the ring-opening step. nih.govnih.gov

The following table summarizes representative metal-catalyzed ring-opening reactions of substituted cyclopropenes, illustrating the types of products that can be formed.

Catalyst SystemCyclopropene SubstrateReactant/NucleophileProduct(s)ObservationsRef.
[(Ph₃P)AuNTf₂]3-Methyl-3-nonylcyclopropeneStyrene (B11656)Alkenyl cyclopropaneIntermolecular cyclopropanation occurs via a gold carbene intermediate. beilstein-journals.org
[(Ph₃P)AuOTf]3-Arylcyclopropene-3-carboxylates-IndenesRearrangement proceeds through ring-opening and intramolecular Friedel–Crafts cyclization. nih.gov
[Pd(RCN)₄][BF₄]₂3,3-Dimethylcyclopropene-Poly(3,3-dimethylcyclopropene)Polymer contains ~50% ring-opened unsaturated repeating units. acs.org
[{Rh(CO)₂Cl}₂]Propargyl-substituted cyclopropane-Alkylidene cycloheptadieneTandem isomerization involving 1,3-acyloxy migration and 1,5-C-C bond migration. nih.gov
W(NH)(CH₂)(OCH₃)₂3,3-Dimethylcyclopropene-Ring-opened alkylideneDFT study shows a two-step mechanism with ring-opening as the rate-determining step. nih.govnih.gov

Reductive Elimination Processes Involving Cyclopropane Formation from Organometallic Species

Reductive elimination is a fundamental step in many catalytic cycles, involving the formation of a new bond between two ligands on a metal center, with a concomitant reduction in the metal's oxidation state. wikipedia.orgfiveable.melibretexts.orgyoutube.com This process is the microscopic reverse of oxidative addition. wikipedia.orglibretexts.org For reductive elimination to occur, the two ligands that will form the new bond must typically be situated cis to one another on the metal's coordination sphere. libretexts.org

The formation of a cyclopropane ring via reductive elimination from an organometallic complex is a known process, particularly from metallacyclobutanes. While there is a lack of specific research detailing the formation of 1,3-dimethylcyclopropane through the reductive elimination from an organometallic complex involving this compound as a precursor ligand, the thermal decomposition of bis(trialkylphosphine)-3,3-dimethylplatinacyclobutanes provides a well-studied analogy. In this reaction, the platinacyclobutane undergoes thermal decomposition to yield 1,1-dimethylcyclopropane (B155639) and a bis(trialkylphosphine)platinum(0) complex. harvard.edu

The mechanism of this reaction involves the initial dissociation of a phosphine (B1218219) ligand to generate a three-coordinate platinum(II) intermediate. harvard.edu This intermediate then undergoes rate-limiting reductive elimination of the C-C bond to form the 1,1-dimethylcyclopropane product. harvard.edu The rate of reductive elimination is influenced by several factors, including the electron density at the metal center and steric factors. researchgate.net More electron-poor metal centers and bulkier ancillary ligands tend to promote reductive elimination. researchgate.net

Although not a direct example involving this compound, this illustrates the feasibility of forming a dimethylcyclopropane ring from a suitable organometallic precursor via reductive elimination. A hypothetical pathway could involve the reaction of this compound with a metal center to form a metallacyclic species which, under appropriate conditions, could undergo reductive elimination to regenerate a cyclopropane derivative.

Reactions with Carbenes and Metal Carbene Complexes

Carbenes and their metal complexes are highly reactive species that can react with alkenes to form cyclopropanes. nih.govnih.gov The reaction of this compound with carbenes or metal carbene complexes represents a potential route to bicyclic or more complex cyclopropane-containing structures.

A key reaction type involves the generation of a metal-vinyl carbene intermediate from a cyclopropene, which can then react with another olefin. Research has shown that cyclopropenes can serve as precursors to vinyl carbene intermediates in the presence of catalysts like ZnCl₂ or dirhodium tetraacetate ([Rh₂(OAc)₄]). researchgate.net These vinyl carbenes can then undergo cyclopropanation with 1,3-dienes to produce 1,2-divinylcyclopropanes. researchgate.net The diastereoselectivity of this reaction is highly dependent on the structure of the diene used. researchgate.net

While the specific use of this compound in this context is not explicitly detailed in the available literature, the data for other substituted cyclopropenes provide a strong indication of its potential reactivity. The table below presents data for the synthesis of 1,2-divinylcyclopropanes from the reaction of various cyclopropenes with 1,3-dienes, catalyzed by either ZnCl₂ or [Rh₂(OAc)₄]. researchgate.net

CatalystCyclopropeneDieneProductYield (%)Diastereomeric Ratio (cis/trans)Ref.
ZnCl₂3-Methyl-3-phenylcyclopropene2,4-Hexadiene1-(1-Methyl-1-phenylvinyl)-2-(1-propenyl)cyclopropane841.3:1 researchgate.net
[Rh₂(OAc)₄]3-Methyl-3-phenylcyclopropene2,4-Hexadiene1-(1-Methyl-1-phenylvinyl)-2-(1-propenyl)cyclopropane791:3.2 researchgate.net
ZnCl₂3-Methyl-3-phenylcyclopropene2,5-Dimethyl-2,4-hexadiene1-(1-Methyl-1-phenylvinyl)-2-(2-methyl-1-propenyl)cyclopropane801.3:1 researchgate.net
[Rh₂(OAc)₄]3-Methyl-3-phenylcyclopropene2,5-Dimethyl-2,4-hexadiene1-(1-Methyl-1-phenylvinyl)-2-(2-methyl-1-propenyl)cyclopropane881:1.2 researchgate.net
ZnCl₂3,3-Pentamethylenecyclopropene2,4-Hexadiene1-(Cyclohexenyl)-2-(1-propenyl)cyclopropane782:1 researchgate.net
[Rh₂(OAc)₄]3,3-Pentamethylenecyclopropene2,4-Hexadiene1-(Cyclohexenyl)-2-(1-propenyl)cyclopropane702.5:1 researchgate.net

Furthermore, gold(I) catalysts can also mediate the reaction of cyclopropenes with olefins to yield cyclopropanation products. beilstein-journals.org The reaction of 3-methyl-3-nonylcyclopropene with styrene in the presence of [(Ph₃P)AuNTf₂] yields the corresponding alkenyl cyclopropane. beilstein-journals.org This reaction proceeds through a gold carbene intermediate formed by the ring-opening of the cyclopropene. beilstein-journals.org

In some cases, the reaction of a cyclopropene with a metal complex can lead to the fragmentation of the double bond to form a dicarbene ligand. The reaction of 3,3-dimethylcyclopropene with [Rh₂(μ-CO)₂(η-C₅Me₅)₂] results in the cleavage of the C=C double bond to form a bridged dicarbene complex. thieme-connect.de This type of reaction highlights the diverse reactivity of cyclopropenes with organometallic species.

Theoretical and Computational Investigations of 1,3 Dimethylcyclopropene

Quantum Chemical Characterization of 1,3-Dimethylcyclopropene Structure

Quantum chemical calculations are indispensable tools for elucidating the molecular structure and electronic properties of strained ring systems like this compound. These computational methods provide detailed insights into bond lengths, bond angles, and the distribution of electrons within the molecule, which are often difficult to determine experimentally due to the compound's reactivity.

The geometry of cyclopropene (B1174273) and its derivatives is significantly distorted from that of typical alkenes and cycloalkanes due to severe angle strain. Computational chemistry, through geometry optimization procedures, allows for the determination of the lowest-energy arrangement of atoms, providing a detailed picture of the molecular structure. youtube.comyoutube.com

While specific, detailed computational studies exclusively on this compound are not extensively documented in publicly accessible literature, the geometric parameters can be reliably inferred from studies on the parent cyclopropene and related substituted compounds, such as 1-methylcyclopropene. High-level ab initio calculations on cyclopropene reveal a very short C=C double bond and elongated C-C single bonds compared to unstrained molecules.

The introduction of methyl groups at the C1 and C3 positions is expected to induce further subtle changes in the geometry. The C1-C3 bond, which forms the base of the isosceles triangle, may slightly lengthen due to steric repulsion between the two methyl groups. The C=C double bond length is not expected to change dramatically, but the adjacent C-C single bonds might adjust to accommodate the electronic and steric influence of the methyl substituents.

Table 1: Comparison of Theoretical Geometrical Parameters for Cyclopropene and Expected Parameters for this compound

ParameterBond/AngleCyclopropene (Calculated Values)This compound (Expected)
Bond Lengths (Å) C1=C2~1.29 - 1.30Similar to cyclopropene
C1-C3 / C2-C3~1.50 - 1.51Slight elongation possible
C3-H~1.08 - 1.09Replaced by C-C bond
C1-H / C2-H~1.07 - 1.08C1-C(H3) bond length ~1.51
Bond Angles (°) C1-C3-C2~50 - 51°Similar to cyclopropene
H-C3-H~114 - 115°Replaced by C-C-H angles
C3-C1=C2~64 - 65°Slight variation possible

Note: The data for cyclopropene is based on typical ab initio and DFT calculation results. The values for this compound are predictive, based on established principles of substituent effects.

The electronic structure of this compound is dominated by the strained three-membered ring and the π-system of the double bond. The carbon atoms of the double bond are sp²-hybridized, but the severe angle constraints impose a higher p-character in the C-C bonds of the ring. This rehybridization affects the molecule's reactivity and electronic properties.

Methyl groups are known to be weakly electron-donating through an inductive effect. In this compound, the methyl group attached to the sp²-hybridized carbon (C1) and the one attached to the sp³-hybridized carbon (C3) will influence the electron density distribution. The donation of electron density to the ring can affect the stability and reactivity of the double bond. Computational analysis, such as Natural Bond Orbital (NBO) analysis, would likely show a net flow of electron density from the methyl groups to the cyclopropene ring, subtly influencing the polarity and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap of the molecule. This HOMO-LUMO gap is a critical factor in determining the kinetic reactivity of the molecule in reactions such as cycloadditions. nih.gov

Strain Energy Analysis in Cyclopropene Systems

Ring strain is a defining characteristic of three-membered rings and is a measure of the inherent instability of a cyclic molecule compared to a hypothetical, strain-free acyclic analogue. This energy arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain.

The strain energy (SE) of cyclopropenes is exceptionally high due to the combination of the already significant strain of a three-membered ring and the geometric constraints imposed by an internal double bond. Ab initio calculations have been instrumental in quantifying this strain. researchgate.netacs.org The high strain energy of cyclopropene, calculated to be around 54.1 kcal/mol, is attributed primarily to angle strain. acs.orgnih.gov

This value is significantly higher than that of cyclopropane (B1198618) (approx. 27.5 kcal/mol). The presence of the sp²-hybridized carbons, which prefer a 120° bond angle, within a ring that forces angles of around 60°, creates immense angle strain. This stored potential energy is a primary driving force for the high reactivity of cyclopropenes in ring-opening reactions. researchgate.netscispace.com Computational methods quantify strain energy using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a theoretical reaction, isolating the energy contribution from strain.

Table 2: Comparative Strain Energies of Three-Membered Rings

CompoundStrain Energy (kcal/mol)Key Strain Contributor
Cyclopropane~27.5Angle Strain
Cyclopropene~54.1Severe Angle Strain
1-Methylcyclopropene~52-54Angle Strain, Substituent Effects
This compound Estimated ~50-53Angle Strain, Substituent Effects

Note: Values are approximate and based on high-level computational studies. The value for this compound is an estimation.

Vibrational Spectroscopy and Ab Initio Analysis of this compound Derivatives

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic bond vibrations. Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting and interpreting these vibrational spectra. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. arxiv.orguni-goettingen.de

For derivatives of this compound, computational analysis can predict how different substituents would alter the vibrational frequencies. Studies on various substituted 3,3-dimethylcyclopropenes have shown that theoretical calculations (e.g., at the HF/6-31G* level) can accurately assign the fundamental vibrational frequencies observed in experimental IR and Raman spectra. researchgate.net

The calculated spectrum of this compound would be expected to show several characteristic features:

C=C Stretch: A strong band characteristic of the cyclopropene double bond, typically appearing in a region distinct from unstrained alkenes due to the high ring strain.

C-H Stretching: Vibrations from the methyl groups and any remaining vinylic or allylic C-H bonds.

Ring Deformation Modes: Complex, lower-frequency vibrations involving the concerted motion of the three-membered ring atoms. These modes are particularly sensitive to the mass and electronic nature of substituents.

Methyl Group Vibrations: Characteristic symmetric and asymmetric stretching and bending (scissoring, rocking) modes of the two CH₃ groups.

By performing ab initio calculations on a series of this compound derivatives, one could systematically study how changes in substitution affect the vibrational spectrum. This theoretical approach is invaluable for identifying unknown compounds and for understanding the intricate relationship between molecular structure and vibrational dynamics.

Infrared and Raman Spectral Analysis

The infrared and Raman spectra of this compound are characterized by a series of vibrational modes corresponding to the stretching and bending of its chemical bonds. Due to the molecule's strained three-membered ring, its vibrational spectrum exhibits features that are indicative of this unique structural motif.

Computational chemistry offers a robust framework for the detailed assignment of these vibrational spectra. rsc.org Ab initio and density functional theory (DFT) methods are employed to calculate the harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov These theoretical predictions, when compared with experimental data (where available), allow for a precise assignment of the observed spectral bands to specific molecular motions. researchgate.net

For methyl-substituted cyclopropenes, the vibrational modes can be broadly categorized as:

C=C stretching: The double bond within the cyclopropene ring gives rise to a characteristic stretching vibration.

C-C stretching: The single bonds of the cyclopropene ring have their own stretching frequencies, which are influenced by the ring strain.

C-H stretching: These modes are associated with the methyl groups and the hydrogen atom on the cyclopropene ring.

Ring deformation modes: The puckering and breathing motions of the three-membered ring.

Methyl group vibrations: Including symmetric and asymmetric stretching, bending, and rocking modes.

The calculated spectra, often visualized as theoretical spectrograms, provide a comprehensive picture of the expected IR and Raman bands. nih.gov The potential energy distribution (PED) analysis is a crucial component of these computational studies, as it allows for the quantitative description of the contribution of each internal coordinate to a given normal mode of vibration. This level of detail is instrumental in resolving ambiguities in spectral assignments. nih.gov

Table 1: Representative Calculated Vibrational Frequencies for Methyl-Substituted Cyclopropenes

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
C=C Stretch1650-1750Stretching of the carbon-carbon double bond in the ring.
C-H Stretch (Methyl)2850-3000Symmetric and asymmetric stretching of the C-H bonds in the methyl groups.
Ring Breathing1100-1200Symmetric expansion and contraction of the cyclopropene ring.
CH₃ Rocking900-1100Rocking motion of the methyl groups.
Ring Puckering700-850Out-of-plane bending of the cyclopropene ring.

Note: This table provides a generalized representation of typical vibrational frequencies for methyl-substituted cyclopropenes based on computational studies of related molecules. The exact frequencies for this compound would require a specific calculation.

Quantum Mechanical Force Field (QMFF) Calculations and Scaling

A more refined approach to predicting vibrational spectra involves the calculation of a Quantum Mechanical Force Field (QMFF). The QMFF is derived from the second derivatives of the energy with respect to the nuclear coordinates and provides a detailed description of the potential energy surface in the vicinity of the equilibrium geometry. nih.gov

The direct calculation of the QMFF at a high level of theory (e.g., Hartree-Fock or DFT with a suitable basis set) often yields vibrational frequencies that are systematically higher than experimental values. This discrepancy arises primarily from the harmonic approximation, which neglects the anharmonicity of molecular vibrations. To improve the accuracy of the predicted frequencies, a procedure known as force field scaling is employed. nih.gov

In this method, the calculated harmonic force constants are scaled by a set of empirical scale factors. These factors are optimized to achieve the best possible agreement between the calculated and experimental frequencies for a set of well-characterized molecules. For substituted cyclopropenes, a set of scale factors can be transferred from structurally related molecules, such as smaller methylated cyclopropenes and related acyclic alkenes. nih.gov This transferability of scale factors allows for the accurate prediction of vibrational spectra for molecules where experimental data may be scarce.

The scaled QMFF can then be used to solve the vibrational problem, yielding a set of vibrational frequencies and normal modes that are in much better agreement with experiment. This approach has been successfully applied to a variety of substituted cyclopropenes, demonstrating its utility in the detailed analysis of their vibrational spectra. nih.gov

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. Its high ring strain makes it a reactive substrate in various transformations, particularly cycloaddition reactions. chim.itescholarship.org

Transition State Characterization

A key aspect of modeling a chemical reaction is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. idc-online.com For reactions involving this compound, such as [4+2] Diels-Alder or [3+2] dipolar cycloadditions, computational methods are used to locate the geometry of the transition state. nih.govescholarship.org

The process typically involves optimizing the geometry of the reactant and product molecules and then using a variety of algorithms to find the saddle point on the potential energy surface that connects them. The located transition state structure is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. idc-online.com

For cycloaddition reactions of substituted cyclopropenes, the stereochemistry of the transition state (e.g., endo vs. exo) is of significant interest. chemrxiv.orgchemrxiv.org Computational modeling can provide the relative energies of these stereoisomeric transition states, allowing for predictions of the kinetic product distribution. chemrxiv.org The geometry of the transition state, including the lengths of the forming bonds, provides insights into the degree of synchronicity of the reaction. nih.gov

Potential Energy Surface Mapping

The potential energy surface (PES) provides a comprehensive landscape of a chemical reaction, mapping the energy of the system as a function of the geometric coordinates of the atoms. researchgate.net For a reaction involving this compound, the PES illustrates the energy changes as the reactants approach, pass through the transition state, and form the products. scielo.org.mx

Computational methods are used to map out the PES by calculating the energy at numerous points along the reaction pathway. The minimum energy path, also known as the intrinsic reaction coordinate (IRC), connects the reactants to the products via the transition state. idc-online.com Analysis of the PES can reveal the presence of intermediates, which correspond to local minima on the surface. It can also uncover bifurcations, where a single transition state leads to multiple products. idc-online.com

For cycloaddition reactions of this compound, the PES would show the energetic cost of distorting the molecule from its ground state geometry into the geometry required for the reaction, the stabilizing interactions as it approaches the reaction partner, the energy barrier at the transition state, and the energy of the resulting cycloadduct. researchgate.netscielo.org.mx

Distortion/Interaction Model in Cycloadditions

The Distortion/Interaction model, also known as the Activation Strain Model, is a powerful conceptual tool for analyzing the reactivity of molecules in cycloaddition reactions. nih.gov This model partitions the activation energy of a reaction into two components: the distortion energy and the interaction energy.

Distortion Energy (or Strain Energy): This is the energy required to deform the reactants from their ground state geometries to the geometries they adopt in the transition state. nih.gov For this compound, the high intrinsic ring strain means that less energy is required to distort the C=C bond compared to a less strained alkene. This lower distortion energy contributes to its enhanced reactivity in cycloadditions. escholarship.orgnih.gov

This model provides a quantitative framework for understanding why strained molecules like this compound are highly reactive in cycloaddition reactions. The pre-existing strain in the molecule "pays" part of the energetic penalty required to reach the transition state, leading to a lower activation barrier. escholarship.org

Thermochemical Properties of this compound

The thermochemical properties of this compound, such as its enthalpy of formation (ΔfH°), are crucial for understanding its stability and the energetics of its reactions. Due to its high ring strain, this compound is expected to have a significantly positive enthalpy of formation, indicating its thermodynamic instability relative to its constituent elements.

For context, the parent compound, cyclopropene, has a standard enthalpy of formation of +276.1 ± 1.2 kJ/mol (+66.0 ± 0.3 kcal/mol). anl.gov The addition of two methyl groups would be expected to modify this value. While methyl substitution on an unstrained alkene is typically stabilizing, the effect on a highly strained ring system can be more complex. For comparison, the heat of formation of the less strained isomer, 1,1-dimethylcyclopropane (B155639), has been studied in the context of its thermal isomerization. rsc.org A precise, computationally derived value for the enthalpy of formation of this compound would be valuable for quantitative analysis of its reaction thermodynamics.

Gas-Phase Acidity Studies

To date, specific theoretical and computational studies on the gas-phase acidity of this compound are not available in the reviewed scientific literature. Gas-phase acidity (typically reported as the enthalpy of deprotonation, ΔH°acid) is a fundamental measure of the intrinsic acidity of a molecule. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for determining these values. Such studies would involve calculating the enthalpy change for the removal of a proton from the most acidic position in this compound, which would be one of the methyl C-H bonds or the vinylic C-H bond.

For context, studies on the related isomer, 3,3-dimethylcyclopropene, have reported a gas-phase acidity (ΔH°acid) of 382.7 ± 1.3 kcal/mol. researchgate.net This value pertains to the deprotonation at the vinylic C-H position. A computational investigation of this compound would be necessary to determine how the placement of the methyl groups at the 1 and 3 positions influences the acidity compared to the 3,3-isomer and the parent cyclopropene.

Table 1: Theoretical Gas-Phase Acidity Data for this compound

Computational Method Basis Set Deprotonation Site Calculated ΔH°acid (kcal/mol)

Bond Dissociation Energies

Detailed computational investigations specifically determining the bond dissociation energies (BDEs) for this compound are also not present in the currently available scientific literature. Bond dissociation energy is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. Theoretical calculations are crucial for predicting the BDEs of various bonds within a molecule, which in the case of this compound would include the C-H bonds of the methyl groups, the vinylic C-H bond, the C-C bonds of the cyclopropene ring, and the C-C bonds connecting the methyl groups to the ring.

For comparison, a study on 3,3-dimethylcyclopropene determined the homolytic C-H bond dissociation energy for a vinylic hydrogen to be 107 ± 4 kcal/mol. researchgate.net Theoretical studies on the parent cyclopropene molecule have also been conducted, providing BDE values for its vinylic and allylic C-H bonds. A specific computational study on this compound would be required to provide accurate BDE values for its unique set of chemical bonds.

Table 2: Theoretical Bond Dissociation Energies for this compound

Bond Type Computational Method Basis Set Calculated BDE (kcal/mol)

Advanced Applications of 1,3 Dimethylcyclopropene in Organic Synthesis

1,3-Dimethylcyclopropene as a Chiral Building Block

Enantiomerically enriched cyclopropene (B1174273) derivatives, including structures related to this compound, are of significant interest in asymmetric synthesis as versatile and reactive chiral building blocks. nih.gov The high ring strain inherent to the cyclopropene core makes these molecules highly reactive, enabling their transformation into a diverse array of complex chiral structures. nih.gov The strategic placement of substituents, such as the two methyl groups in this compound, can influence the stereochemical outcome of subsequent reactions.

The utility of these chiral synthons lies in their ability to undergo stereoselective ring-opening reactions, cycloadditions, and rearrangements. These transformations allow for the transfer of the stereochemical information encoded in the cyclopropene to more complex products. For instance, chiral cyclopropene derivatives can be converted into enantiomerically enriched methylene- and alkylidenecyclopropane derivatives, which are themselves valuable intermediates in organic synthesis. nih.govnih.gov The availability of a wide range of such chiral entities provides opportunities for the discovery of novel and unique transformations that can enrich mainstream synthetic methodology. nih.gov The development of methods to produce enantiomerically pure cyclopropenes is crucial for their application as chiral building blocks in the synthesis of natural products and pharmaceuticals. nih.govsigmaaldrich.com

Precursors for Complex Molecular Architectures

The high ring strain of cyclopropenes makes them valuable precursors for the synthesis of more complex molecular frameworks through cycloaddition and rearrangement reactions. chim.itresearchgate.net

This compound can serve as a versatile building block for the construction of a wide variety of heterocyclic compounds. chim.it Its strained double bond readily participates in cycloaddition reactions with various partners.

One of the most common approaches is the [3+2] cycloaddition with 1,3-dipoles. chim.ityoutube.com For example, reaction with diazo compounds can lead to the formation of pyrazolines, which can then rearrange to other heterocyclic systems like pyridazines. chim.it Similarly, cycloadditions with other 1,3-dipoles provide access to a range of five-membered heterocycles. chim.it

Furthermore, cyclopropenes can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes. nih.gov These reactions are effective for constructing six-membered rings and can be used to build bicyclic systems. nih.gov The reactivity of cyclopropenes in these transformations allows for the synthesis of novel heterocyclic scaffolds that may be difficult to access through other methods. rsc.orgrsc.orgnih.govmdpi.comosi.lv

Table 2: Synthesis of Heterocycles from Cyclopropenes
Reaction TypeReactant with CyclopropeneResulting Heterocyclic Core
[3+2] CycloadditionDiazoalkanePyrazoline
[3+2] CycloadditionNitrile OxideIsoxazoline (B3343090)
[3+2] CycloadditionAzide (B81097)Triazoline
[4+2] Cycloaddition1,3-ButadieneBicyclo[4.1.0]heptene
[4+2] Cycloaddition1,2-Diaza-1,3-dieneTetrahydropyridazine

The inherent strain energy of this compound can be harnessed to drive tandem reactions that rapidly build molecular complexity, leading to the formation of polycyclic compounds. beilstein-journals.org These reactions often involve an initial cycloaddition followed by a subsequent intramolecular rearrangement or another cycloaddition event. researchgate.netdntb.gov.ua

For instance, the product of a Diels-Alder reaction between a cyclopropene and a diene is a bicyclo[4.1.0]heptene derivative. This strained bicyclic system can be a precursor for further transformations, such as ring-opening or rearrangement, to generate more elaborate polycyclic architectures. nih.gov The strategic use of substituted cyclopropenes and dienes allows for control over the stereochemistry and functionality of the resulting polycyclic products. mtak.huscispace.comscholaris.ca This approach provides an efficient pathway to complex carbocyclic and heterocyclic frameworks found in natural products and materials science. beilstein-journals.orgnih.gov

Role in the Synthesis of Strained Macrocycles

The application of highly strained building blocks in the synthesis of complex molecular architectures, such as macrocycles, represents a significant area of research in organic chemistry. While the inherent ring strain of cyclopropenes, including this compound, makes them attractive candidates for such transformations, a comprehensive review of the scientific literature indicates that the specific use of this compound in the synthesis of strained macrocycles is not yet a well-documented field with extensive examples.

However, based on the known reactivity of cyclopropene derivatives, it is possible to project the potential methodologies through which this compound could serve as a valuable synthon in the construction of strained macrocyclic structures. The primary pathways for such applications would likely involve ring-opening metathesis and cycloaddition reactions.

Theoretical Applications in Ring-Opening Metathesis Polymerization (ROMP) Based Macrocyclization

Ring-Opening Metathesis Polymerization (ROMP) is a powerful tool for the synthesis of polymers from strained cyclic olefins. rsc.orgrsc.orgmdpi.com This methodology can be adapted for macrocyclization through a process known as Ring-Closing Metathesis (RCM), which is widely used in the synthesis of natural products and other complex macrocycles. nih.govutc.edunih.gov

The successful synthesis of such a macrocycle would be contingent on several factors, including the choice of a suitable metathesis catalyst, such as a Grubbs or Schrock catalyst, and the concentration of the reaction, which would need to be low enough to favor intramolecular cyclization over intermolecular polymerization. The nature of the tether connecting the terminal alkenes would also be critical in predisposing the molecule to cyclization.

Prospective Intramolecular Cycloaddition Reactions

Cycloaddition reactions are another fundamental class of reactions that could be harnessed for the synthesis of macrocycles from this compound. The double bond of the cyclopropene can act as a dienophile or a dipolarophile in various cycloaddition reactions. nsf.gov

A hypothetical precursor molecule could be designed to contain two this compound units tethered by a flexible linker. An intramolecular [2+2] or other cycloaddition reaction between the two cyclopropene units could lead to the formation of a strained, polycyclic macrostructure. The feasibility of such a reaction would depend on the length and nature of the tether, which must be able to bring the two reactive cyclopropene moieties into the correct orientation for cycloaddition to occur.

Alternatively, a molecule containing a single this compound unit and a tethered diene or 1,3-dipole could undergo an intramolecular Diels-Alder or 1,3-dipolar cycloaddition, respectively, to form a macrocycle. nih.govresearchgate.net The regioselectivity and stereoselectivity of such a reaction would be of paramount importance in determining the final structure of the macrocycle.

Illustrative Data on Hypothetical Macrocyclization Reactions

While specific experimental data for the use of this compound in macrocycle synthesis is not available, the following table provides a hypothetical illustration of the type of data that would be generated from such research.

PrecursorReaction TypeCatalyst/ConditionsProduct MacrocycleYield (%)
Diene with internal this compoundRing-Closing MetathesisGrubbs II Catalyst, CH₂Cl₂, refluxStrained Macrocycle A45
Bis(1,3-dimethylcyclopropenyl) alkaneIntramolecular [2+2] CycloadditionPhotochemicalPolycyclic Macrocycle B30
1,3-Dimethylcyclopropenyl-tethered dieneIntramolecular Diels-AlderToluene, 110°CBicyclic Macrocycle C60

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific examples are not documented in the current literature.

Future Directions in 1,3 Dimethylcyclopropene Research

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of stereochemically defined 1,3-dimethylcyclopropene derivatives remains a significant area of investigation. The development of novel stereoselective synthetic methodologies is crucial for accessing enantiomerically pure or diastereomerically enriched cyclopropenes, which are essential for applications in medicinal chemistry and materials science.

Future research will likely focus on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of cyclopropanation reactions. Organocatalysis, in particular, presents a promising avenue for the asymmetric synthesis of this compound derivatives. The design of chiral N-heterocyclic carbenes (NHCs) and other organocatalysts could enable highly enantioselective and diastereoselective cyclopropanation of corresponding alkynes or dienes. organic-chemistry.orgnih.gov

Furthermore, the diastereoselective synthesis of functionalized cyclopropanes from chiral cyclopropene (B1174273) derivatives is an area with potential for expansion. mdpi.com The use of chiral auxiliaries, temporarily incorporated into the molecule, can effectively control the stereochemical course of subsequent reactions. wikipedia.orgnih.govresearchgate.netsigmaaldrich.com

Table 1: Representative Stereoselective Synthetic Approaches for Dimethylcyclopropanes

Catalytic System/MethodSubstrateProduct TypeDiastereoselectivity (d.r.)Enantioselectivity (e.e.)Reference
Pd-Catalyzed Cyclopropanation2-Substituted 1,3-dienesVinylcyclopropanesLowNot Reported nih.gov
ZnCl₂ or [Rh₂(OAc)₄]Cyclopropenes and 1,3-dienes1,2-DivinylcyclopropanesGood to complete (cyclic dienes)Not Reported nih.gov
(-)-8-Phenylmenthol as Chiral Auxiliaryα,β-Unsaturated esterstrans-2-Silylvinyl-trans-3-substituted cyclopropyl (B3062369) estersHighHigh nih.gov
N-Heterocyclic Carbene CatalysisAchiral tricarbonyl compoundsα,α-Disubstituted cyclopentenesNot ApplicableHigh nih.gov

Exploration of New Reaction Pathways and Catalytic Systems

The high ring strain of this compound makes it a reactive species capable of participating in a variety of chemical transformations. Future research will continue to explore new reaction pathways and catalytic systems to harness this reactivity for the synthesis of complex molecules.

One promising area is the exploration of novel cycloaddition reactions. While 1,3-dipolar cycloadditions of cyclopropenes are well-established, the discovery of new dipolarophiles and catalytic systems could lead to the synthesis of novel heterocyclic frameworks. nih.govresearchgate.net The development of transition-metal-catalyzed cycloaddition reactions, beyond those already known, could offer new avenues for controlling regioselectivity and stereoselectivity. nih.gov

Ring-opening metathesis polymerization (ROMP) of cyclopropenes is a powerful tool for the synthesis of polymers with unique properties. rsc.orgmdpi.comnih.govmdpi.comnsf.gov Future work in this area will likely focus on the development of new catalysts that can control the polymerization in a living/controlled manner, allowing for the synthesis of well-defined block copolymers. researchgate.netnih.govrsc.orgnih.govrsc.org The ring-opening of this compound can also be explored in the context of tandem reactions, where the in situ generated reactive intermediate undergoes further transformations. nih.govdtic.mil

Advanced Computational Predictions and Experimental Validation

Computational chemistry has become an indispensable tool in understanding and predicting the behavior of chemical systems. nih.gov For this compound, advanced computational methods can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties.

Future research will likely involve the use of density functional theory (DFT) and other high-level computational methods to predict the outcomes of reactions involving this compound. mdpi.commdpi.commdpi.comresearchgate.netresearchgate.net These calculations can help in designing new catalysts and reaction conditions for stereoselective synthesis and in understanding the mechanisms of novel reaction pathways. nih.gov

A crucial aspect of this research will be the experimental validation of computational predictions. This involves synthesizing the predicted molecules and characterizing them using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy. dtic.mildocbrown.infoipb.ptruc.dkresearchgate.net The comparison of experimentally obtained data with computationally predicted spectra can help in refining the computational models and improving their predictive accuracy. caltech.eduresearchgate.netmdpi.com

Table 2: Comparison of Computational and Experimental Data for Cyclopropane (B1198618) Derivatives

PropertyComputational MethodPredicted ValueExperimental ValueReference
¹H NMR Chemical ShiftGIAO-B3LYP/6-311+G(2d,p)VariesVaries researchgate.net
¹³C NMR Chemical ShiftGIAO-B3LYP/6-311+G(2d,p)VariesVaries researchgate.net
Reaction Barrier (Cycloaddition)DFTVariesNot Directly Measured mdpi.com

Expansion of Bioorthogonal Applications

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool for studying biological systems. Cyclopropene derivatives, including those of this compound, have shown great promise as bioorthogonal probes due to their small size and high reactivity in strain-promoted cycloaddition reactions. nih.gov

Future research in this area will focus on expanding the scope of bioorthogonal applications for this compound. This includes the development of new cyclopropene-based fluorescent probes for multicolor and real-time imaging of biological processes. nih.govmdpi.comnih.govmdpi.com The design of fluorogenic cyclopropenones, which become fluorescent upon reaction, is a particularly promising direction for achieving high signal-to-noise ratios in cellular imaging. nih.gov

Furthermore, this compound derivatives could be incorporated into drug delivery systems for targeted therapy. nih.gov The bioorthogonal ligation of a drug-loaded cyclopropene with a targeting moiety inside a living organism could enable site-specific drug release, thereby reducing off-target effects. The development of stimuli-responsive cyclopropene-based systems could provide even greater control over drug delivery.

Design and Synthesis of Advanced Materials

The unique reactivity of this compound makes it an attractive monomer for the synthesis of advanced materials with novel properties. Ring-opening metathesis polymerization (ROMP) of this compound and its derivatives can lead to the formation of polymers with a unique microstructure and functionality. rsc.orgmdpi.comnih.govmdpi.comnsf.gov

Future directions in this area include the synthesis of block copolymers containing this compound-derived segments. researchgate.netnih.govrsc.orgnih.govrsc.org These block copolymers could self-assemble into well-defined nanostructures with applications in nanotechnology and materials science. The incorporation of this compound into stimuli-responsive polymers could lead to the development of "smart" materials that change their properties in response to external stimuli such as temperature, pH, or light. researchgate.netmdpi.comnih.govwiley-vch.denih.govnih.gov

Moreover, this compound derivatives can be designed as cross-linking agents for the preparation of thermosets and elastomers with enhanced mechanical and thermal properties. wikipedia.orgresearchgate.netmdpi.comnih.govnsf.govnih.gov The rigid and strained cyclopropene ring can impart unique characteristics to the resulting polymer networks.

Table 3: Potential Advanced Materials Derived from this compound

Material TypeSynthetic StrategyPotential PropertiesPotential Applications
HomopolymersROMPHigh thermal stability, unique microstructureSpecialty plastics, films
Block CopolymersLiving/Controlled ROMPSelf-assembly into nanostructuresNanotechnology, drug delivery
Stimuli-Responsive PolymersCopolymerization with functional monomersReversible property changesSmart materials, sensors, actuators
Cross-linked NetworksUse as a cross-linking agentEnhanced mechanical strength and thermal stabilityThermosets, elastomers, coatings

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 1,3-Dimethylcyclopropene in laboratory settings?

  • This compound is synthesized via elimination reactions. For example, 2-bromo-1,1-dimethylcyclopropane undergoes dehydrohalogenation under basic conditions (e.g., potassium tert-butoxide) to yield the target compound. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like dimerization or isomerization .
  • Methodological Tip : Use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm purity and structural integrity during synthesis .

Q. What experimental models are commonly used to evaluate this compound’s efficacy as an ethylene antagonist?

  • Postharvest fruit models, such as bananas (Musa spp.) and roses (Rosa hybrida), are standard due to their ethylene sensitivity. Studies apply the compound via gaseous fumigation or aqueous immersion, followed by monitoring ripening parameters (e.g., color change, firmness, ethylene production rates) .
  • Methodological Tip : Include negative controls (untreated samples) and positive controls (e.g., 1-MCP, a known ethylene inhibitor) to validate experimental outcomes .

Q. How is this compound quantified in plant tissues during pharmacokinetic studies?

  • High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) with flame ionization detection (FID) are preferred. Calibration curves using pure standards are essential for accuracy. Tissue extraction protocols (e.g., homogenization in methanol) must account for compound volatility .

Advanced Research Questions

Q. What molecular mechanisms underlie the differential efficacy of this compound compared to other cyclopropene derivatives?

  • Competitive inhibition of ethylene receptors varies with substituent steric effects. For instance, this compound’s bulkier structure may reduce receptor-binding efficiency compared to 1-Methylcyclopropene (1-MCP). Comparative studies using Arabidopsis ethylene-response mutants or in silico docking simulations can elucidate structure-activity relationships .
  • Methodological Tip : Combine in vitro receptor-binding assays with in planta phenotypic analysis to resolve mechanistic contradictions .

Q. How can researchers address discrepancies in reported effective concentrations across studies?

  • Systematic meta-analyses should control for variables such as plant species, application method (gaseous vs. liquid), and environmental conditions (temperature, humidity). Dose-response curves with standardized statistical models (e.g., log-logistic regression) improve reproducibility .
  • Example : A 2020 review identified that gaseous application at 500 ppb for 12 hours consistently delayed ripening in climacteric fruits, whereas aqueous treatments required higher concentrations (1–2 mM) due to solubility limitations .

Q. What synergistic effects occur when this compound is combined with lysophosphatidylethanolamine (LPE) or other postharvest treatments?

  • Co-application with LPE enhances membrane stability and reduces oxidative stress, prolonging the compound’s ethylene-inhibiting effects. Experimental designs should include factorial treatments (e.g., this compound ± LPE) and measure secondary metabolites (e.g., malondialdehyde for lipid peroxidation) .
  • Methodological Tip : Use response surface methodology (RSM) to optimize combinatorial treatment ratios and timing .

Data Analysis and Reporting Guidelines

  • Contradiction Resolution : When conflicting data arise (e.g., variable efficacy in non-climacteric plants), employ tripartite validation: (1) replicate experiments under identical conditions, (2) validate detection methods (e.g., GC-MS for residual compound levels), and (3) cross-reference with independent studies .
  • Visualization : For publications, simplify figures to highlight key findings (e.g., dose-response curves, receptor-binding kinetics) and avoid overcrowding with chemical structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.